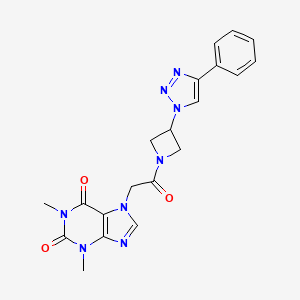

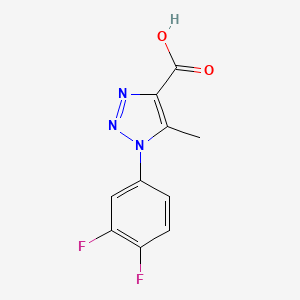

1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

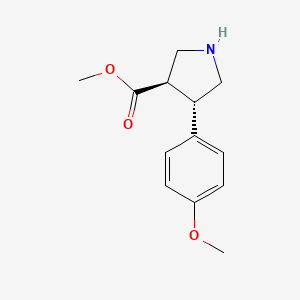

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 3,4-difluorophenyl group would consist of a phenyl ring (a six-membered carbon ring) with fluorine atoms attached to the 3rd and 4th carbon atoms . The 1H-1,2,3-triazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms, with the 5-methyl group attached to one of the carbon atoms. The carboxylic acid group (-COOH) would be attached to the 4th carbon of the triazole ring .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Corrosion Inhibition in Metals : Triazole derivatives, including 1,2,3-triazoles, demonstrate significant efficiency in corrosion inhibition, particularly for mild steel in acidic media. These compounds exhibit high inhibition efficiencies due to their adsorption properties, following Langmuir's adsorption isotherm in both hydrochloric and sulphuric acids (Lagrenée et al., 2002).

Chemical Synthesis

- Peptidomimetics and Biologically Active Compounds Synthesis : 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the specified compound, is useful in synthesizing peptidomimetics and other biologically active compounds. These syntheses often require overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).

- Synthesis of Triazole Derivatives : The synthesis of triazole derivatives, including 1,2,3-triazoles, can be achieved through one-pot reactions involving boronic acids, azides, and active methylene ketones. These reactions provide a pathway for creating various substituted triazoles (Zhang et al., 2013).

Pharmaceutical Research

- Antimicrobial Activity : Certain 1,2,3-triazoles have been synthesized and evaluated for antimicrobial activity. These compounds, including triazole derivatives, show promise against various bacterial and fungal strains, indicating their potential in pharmaceutical applications (Holla et al., 2005).

Material Science

- Metal-Organic Frameworks : Bifunctional organic linkers like 1,2,4-triazoles are utilized in constructing metal-organic frameworks (MOFs). These MOFs, with their selective sorption properties, are particularly effective in capturing CO2 over other gases like N2 and CH4 (Chen et al., 2015).

Chemistry and Molecular Design

- Cross-Coupling Reactions : The carboxylic acid anion moiety in compounds like 1,2,4-triazoles serves as a directing group in cross-coupling reactions, leading to selective synthesis of various substituted nicotinic acids and triazoles (Houpis et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds such as ticagrelor, which also contains a difluorophenyl group, are known to act as platelet aggregation inhibitors by antagonising the p2y12 receptor .

Mode of Action

It’s worth noting that similar compounds like ticagrelor interact directly with their targets through a reversible blocking mechanism .

Biochemical Pathways

Compounds with similar structures, such as ticagrelor, inhibit the p2y12 receptor, which is involved in platelet aggregation .

Pharmacokinetics

Related compounds like ticagrelor have a bioavailability of 36% and are metabolized in the liver by cyp3a4 .

Result of Action

Similar compounds like ticagrelor are known to prevent atherothrombotic events in adults with acute coronary syndromes or a history of myocardial infarction .

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTUMUGHPYXIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2727535.png)

![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)

![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)

![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)

![2-cyclopentyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2727541.png)

![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)

![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)